![molecular formula C12H14N2O2 B2880264 2(1H)-Quinoxalinone, 3-(2-hydroxy-1,1-dimethylethyl)- CAS No. 1239897-92-7](/img/structure/B2880264.png)
2(1H)-Quinoxalinone, 3-(2-hydroxy-1,1-dimethylethyl)-
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Description
The compound “2(1H)-Quinoxalinone, 3-(2-hydroxy-1,1-dimethylethyl)-” is a small molecule . It is characterized by an N, O-bidentate directing group . This structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .
Synthesis Analysis
The compound was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The reaction of 2,3-dibromopropanoates with 2-amino-2-methyl-1-propanol in the presence of triethylamine also gave a number of related compounds .Molecular Structure Analysis
The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), its composition confirmed by elemental analysis, and its structure determined and confirmed by X-ray analysis .Chemical Reactions Analysis
The compound’s importance lies in its possession of an N, O-bidentate directing group. Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions . The Lewis-base-contained directing groups promote the formation of cyclometallated complexes via chelation-assistance .Physical And Chemical Properties Analysis
The compound has a chemical formula of C21H22N4O2 and a molecular weight of 362.425 . More detailed physical and chemical properties are not available in the current resources.Future Directions
properties
IUPAC Name |
3-(1-hydroxy-2-methylpropan-2-yl)-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,7-15)10-11(16)14-9-6-4-3-5-8(9)13-10/h3-6,15H,7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXZUHQSNGBRDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=NC2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Hydroxy-2-methylpropan-2-yl)quinoxalin-2(1h)-one |
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